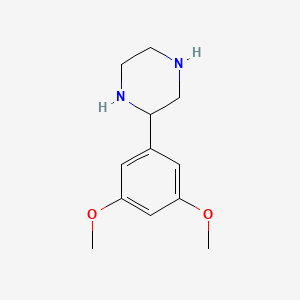
2-(3,5-Dimethoxyphenyl)piperazine
Vue d'ensemble
Description
“2-(3,5-Dimethoxyphenyl)piperazine” is an organic compound with the molecular formula C12H18N2O2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethoxyphenyl)piperazine” consists of a piperazine ring attached to a phenyl ring substituted with two methoxy groups at the 3 and 5 positions .Chemical Reactions Analysis
Piperazine derivatives show a wide range of chemical reactivity. They can undergo reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Applications De Recherche Scientifique
Kinase Inhibitors
The piperazine moiety is frequently utilized in the development of kinase inhibitors due to its ability to interact with various biological targets. The presence of a piperazine ring can enhance the pharmacokinetic properties of kinase inhibitors, making them more effective in therapeutic applications .
Receptor Modulators
Piperazine derivatives are known to act as receptor modulators. They can be designed to interact with specific receptors in the body, influencing their activity. This is particularly useful in the treatment of neurological disorders where modulation of receptor function is required .
Synthetic Methodologies
The chemical reactivity of piperazine-based synthons facilitates their incorporation into complex molecules. This makes them valuable in synthetic chemistry for the assembly and decoration of bioactive compounds. The ease of handling in synthetic processes allows for efficient production of desired compounds .
Pharmacophoric Group Arrangement
Due to its structural and conformational characteristics, the piperazine ring serves as an excellent scaffold for arranging pharmacophoric groups. This is crucial for the interaction of drugs with their target macromolecules, ensuring proper binding and activity .
Physicochemical Property Optimization
The piperazine ring impacts the physicochemical properties of the final molecule. It can be used to optimize properties such as solubility, stability, and bioavailability, which are essential for drug development .
Immunomodulatory Properties
Recent studies have investigated the immunomodulatory properties of piperazine derivatives. These compounds have shown potential in modulating immune responses, which could be beneficial in treating conditions related to inflammation and heavy metal exposure .
Orientations Futures
Piperazine derivatives, including “2-(3,5-Dimethoxyphenyl)piperazine”, continue to be a subject of interest in pharmaceutical research due to their wide range of biological and pharmaceutical activity . Future research may focus on exploring their potential therapeutic uses and improving methods for their synthesis.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-5-9(6-11(7-10)16-2)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXFXBLZPVBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661682 | |
| Record name | 2-(3,5-Dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)piperazine | |
CAS RN |
910444-70-1 | |
| Record name | 2-(3,5-Dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



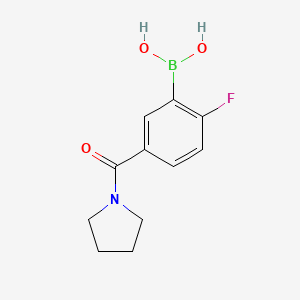
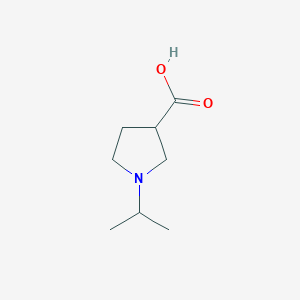

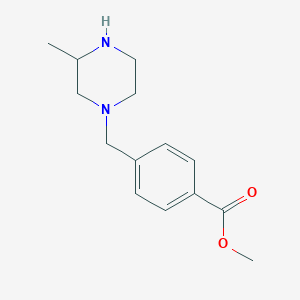

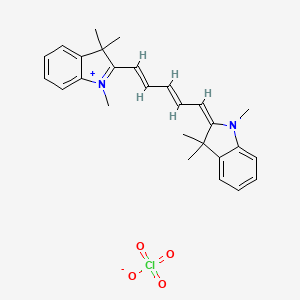

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)
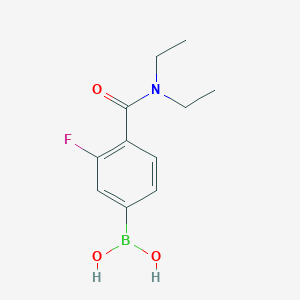

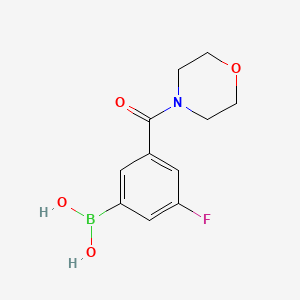

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)
